(1S,4S)-N-[2-(tert-butylamino)-2-oxoethyl]-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide
Description
(1S,4S)-N-[2-(tert-butylamino)-2-oxoethyl]-3,3-dimethyl-2-methylidenebicyclo[221]heptane-1-carboxamide is a complex organic compound with a unique bicyclic structure
Properties
IUPAC Name |
(1S,4S)-N-[2-(tert-butylamino)-2-oxoethyl]-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c1-11-16(5,6)12-7-8-17(11,9-12)14(21)18-10-13(20)19-15(2,3)4/h12H,1,7-10H2,2-6H3,(H,18,21)(H,19,20)/t12-,17-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYSTCPFCYNHMG-SJCJKPOMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1=C)C(=O)NCC(=O)NC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC[C@](C2)(C1=C)C(=O)NCC(=O)NC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-N-[2-(tert-butylamino)-2-oxoethyl]-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps. The starting materials are often commercially available or can be synthesized using standard organic chemistry techniques. The key steps in the synthesis include:
Formation of the Bicyclic Core: This step involves the construction of the bicyclo[2.2.1]heptane core, which can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Methylidene Group: The methylidene group is introduced via a Wittig reaction or a similar olefination reaction.
Attachment of the tert-Butylamino Group:
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-N-[2-(tert-butylamino)-2-oxoethyl]-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tert-butylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
Chemistry
In chemistry, (1S,4S)-N-[2-(tert-butylamino)-2-oxoethyl]-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions due to its specific structural features.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (1S,4S)-N-[2-(tert-butylamino)-2-oxoethyl]-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with similar structural features.
Trimethoxyphenylsilane: Used in sol-gel processing and has similar functional groups.
Uniqueness
What sets (1S,4S)-N-[2-(tert-butylamino)-2-oxoethyl]-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide apart is its unique bicyclic structure combined with the presence of a tert-butylamino group and a carboxamide group. This combination of features makes it particularly versatile in various chemical reactions and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
